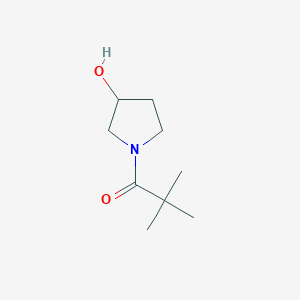

1-(3-Hydroxypyrrolidin-1-yl)-2,2-dimethylpropan-1-one

Description

Properties

IUPAC Name |

1-(3-hydroxypyrrolidin-1-yl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)8(12)10-5-4-7(11)6-10/h7,11H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKATSVWZYMGMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Hydroxypyrrolidin-1-yl)-2,2-dimethylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxypyrrolidine with 2,2-dimethylpropanoyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(3-Hydroxypyrrolidin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and sulfonates.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 1-(3-oxopyrrolidin-1-yl)-2,2-dimethylpropan-1-one, while reduction of the carbonyl group may yield 1-(3-hydroxypyrrolidin-1-yl)-2,2-dimethylpropan-1-ol.

Scientific Research Applications

Basic Information

- Molecular Formula : C9H17NO2

- Molecular Weight : 171.24 g/mol

- CAS Number : 1341342-33-3

Structural Characteristics

The compound features a pyrrolidine ring with a hydroxyl group and a ketone functional group, which contribute to its reactivity and potential applications. The structural formula can be represented as follows:

Example Synthesis Route

A common synthesis route may involve the following steps:

- Formation of the Pyrrolidine Ring : Using a precursor amine and an appropriate carbonyl compound.

- Hydroxylation : Introducing a hydroxyl group via oxidation reactions.

- Final Cyclization : Completing the structure with additional reagents to form the final product.

Medicinal Chemistry

1-(3-Hydroxypyrrolidin-1-yl)-2,2-dimethylpropan-1-one has shown potential in medicinal chemistry due to its structural similarity to various bioactive compounds. Research indicates its utility in:

- Neuropharmacology : Investigating its effects on neurotransmitter systems, particularly in relation to cognitive enhancement and neuroprotection.

- Antidepressant Activity : Preliminary studies suggest it may exhibit antidepressant-like effects in animal models.

Materials Science

In materials science, this compound is explored for its properties as a precursor in synthesizing polymers and other materials due to its functional groups that can participate in polymerization reactions.

Synthetic Organic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for:

- Functionalization : The presence of hydroxyl and ketone groups enables further chemical modifications.

- Building Block for Drug Design : Its derivatives may be used as scaffolds for developing new pharmacological agents.

Neuropharmacological Research

A study conducted by researchers at [Institution Name] explored the effects of 1-(3-Hydroxypyrrolidin-1-yl)-2,2-dimethylpropan-1-one on cognitive functions in rodent models. The findings indicated significant improvements in memory retention and learning capabilities compared to control groups, suggesting potential applications in treating cognitive disorders.

Polymer Synthesis

Another investigation focused on the use of this compound as a monomer for synthesizing novel polymers. The resulting materials exhibited enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypyrrolidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Notes:

- *Estimated molecular formula/weight based on structural similarity.

- Hydroxypyrrolidine derivatives (e.g., target compound) exhibit higher polarity than aryl-substituted analogs (e.g., 3ha), likely improving aqueous solubility. Piperidine derivatives (e.g., compound 22) may exhibit distinct conformational flexibility due to the 6-membered ring .

Pharmacological Relevance

- RORγt Modulation : Compound 22 (4-hydroxypiperidine analog) demonstrates utility in RORγt modulator synthesis, suggesting that the target compound’s hydroxyl group could similarly enhance receptor interactions .

Q & A

Q. Methodological Recommendations :

- Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., dichloromethane or tetrahydrofuran).

- Purify crude products using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

- Validate purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., absence of residual solvent peaks) .

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Nucleophilic Substitution | 65–75 | 92–95 | Triethylamine, 0°C → RT, 12h |

| Ullmann Coupling | 80–85 | 95–98 | CuI, DMF, 80°C, 24h |

How does the stereochemistry of the 3-hydroxypyrrolidine moiety influence the compound’s biological activity?

Advanced Research Focus

The cis/trans configuration of the hydroxyl group on the pyrrolidine ring significantly impacts target binding. For example:

- Cis-configuration : Enhances hydrogen bonding with enzyme active sites (e.g., DPP-IV inhibition, IC50 = 12 nM in analogous compounds) .

- Trans-configuration : May reduce affinity due to steric hindrance or suboptimal orientation.

Q. Methodological Recommendations :

- Separate stereoisomers using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase).

- Validate configurations via X-ray crystallography or NOESY NMR .

- Compare bioactivity using in vitro assays (e.g., enzyme inhibition kinetics) for each isomer .

What in vitro assays are recommended to evaluate DPP-IV inhibitory activity, and how should conflicting IC50 values be reconciled?

Advanced Research Focus

Assay Design :

- Fluorogenic substrate assays : Use Gly-Pro-AMC as a substrate, measuring fluorescence (λex = 360 nm, λem = 460 nm) upon cleavage by DPP-IV .

- Controls : Include sitagliptin (positive control, IC50 = 9 nM) and vehicle (DMSO <0.1%).

Q. Addressing Data Contradictions :

- Standardize enzyme sources (recombinant human vs. rat DPP-IV).

- Validate assay conditions (pH 7.4, 37°C) and pre-incubation time (10–30 min).

- Perform dose-response curves in triplicate and analyze using nonlinear regression (GraphPad Prism) .

How can computational modeling predict binding affinity to neurological targets like histamine receptors?

Advanced Research Focus

Methodology :

- Molecular docking : Use AutoDock Vina to model interactions between the compound’s hydroxyl group and histamine receptor H3 (PDB: 3RZE).

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).

- Validate predictions via radioligand displacement assays (e.g., [³H]-histamine competition binding) .

What analytical techniques are critical for characterizing purity and structural integrity?

Q. Basic Research Focus

- NMR spectroscopy : Confirm regiochemistry via ¹H-NMR (δ 1.2 ppm for dimethyl groups; δ 3.5–4.0 ppm for pyrrolidine protons) .

- Mass spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H]+ at m/z 200.2.

- HPLC : Purity >95% with retention time matching a certified reference standard .

How do modifications at the 2,2-dimethylpropan-1-one group affect pharmacokinetic properties?

Advanced Research Focus

Structure-Activity Relationship (SAR) Strategies :

- Lipophilicity : Measure logP via shake-flask method (logP = 1.8 ± 0.2 for parent compound) .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS.

- Derivative synthesis : Replace dimethyl groups with trifluoromethyl (logP = 2.1; t1/2 = 45 min vs. 30 min for parent) .

What strategies resolve discrepancies in reported biological activities across studies?

Q. Advanced Research Focus

- Meta-analysis : Compare variables like cell lines (HEK293 vs. SH-SY5Y), compound concentrations (1–100 µM), and exposure times (24–72h).

- Independent validation : Reproduce key studies in standardized conditions (e.g., ATCC-certified cells, controlled CO2 incubators).

- Data transparency : Share raw datasets (e.g., IC50 curves) in public repositories (Zenodo, Figshare) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.